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Compound of Interest

Compound Name: 6-Bromoquinolin-3-ol

Cat. No.: B1285044

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
bromoquinolin-3-ol. Due to the limited availability of published experimental spectra for this
specific compound, this guide presents a combination of predicted data, analysis based on
analogous compounds, and standardized experimental protocols. This information is intended
to serve as a valuable resource for the identification, characterization, and quality control of 6-
bromoquinolin-3-ol in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 6-
bromoquinolin-3-ol. These values are derived from computational predictions and comparison
with structurally similar compounds, such as 6-bromoquinoline and various hydroxyquinolines.

Table 1: Predicted 'H NMR Spectral Data (500 MHz,
DMSO-de)
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Proton Assignment Prt-?‘dicted Chemical Pred-ict-e(-:I Predicted Coupling
Shift () [ppm] Multiplicity Constant (J) [Hz]

H-2 ~8.5-8.7 d ~2.5

H-4 ~7.3-75 d ~2.5

H-5 ~7.8-8.0 d ~9.0

H-7 ~7.6-7.8 dd ~9.0, 2.2

H-8 ~8.1-8.3 d ~2.2

OH-3 ~9.5-105 br s

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values can vary
based on solvent and experimental conditions.

Table 2: Predicted **C NMR Spectral Data (125 MHz,

DMSO-de)
Carbon Assignment Predicted Chemical Shift (8) [ppm]
C-2 ~145 - 148
c-3 ~150 - 153
C-4 ~110-113
C-4a ~128 - 131
C-5 ~125-128
C-6 ~118 - 121
C-7 ~133 - 136
C-8 ~129 - 132
C-8a ~146 - 149

Note: Chemical shifts are referenced to the solvent peak. These are estimated values.
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Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

~3400 - 3200 Broad, Strong O-H stretch (phenolic)

~3100 - 3000 Medium Aromatic C-H stretch

~1620 - 1450 Medium to Strong C:(_: ar-1d C_:N stretching
(quinoline ring)

~1350 - 1250 Strong C-O stretch (phenol)

~1100 - 1000 Medium C-H in-plane bending

~900 - 675 Medium to Strong C-H out-of-plane bending

~600 - 500 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry (MS)Data

lon Predicted m/z Notes
Molecular ion peak with
[M]* 222.96, 224.96 characteristic bromine isotopic
pattern (*°Br/®1Br)
[M-H]* 221.96, 223.96 Loss of a hydrogen atom
[M-COJ* 194.97, 196.97 Loss of carbon monoxide
[M-Br]* 144.04 Loss of the bromine atom

Note: m/z values are for the most abundant isotopes. The presence of bromine results in a

characteristic M/M+2 isotopic pattern with approximately 1:1 intensity.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 6-

bromoquinolin-3-ol. These protocols are based on standard laboratory procedures for the

analysis of heterocyclic organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

» Accurately weigh 10-20 mg of 6-bromoquinolin-3-ol for *H NMR and 50-100 mg for :3C
NMR.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
ds, CDCIs) in a clean, dry vial.

e Transfer the solution to a 5 mm NMR tube.

 If necessary, filter the solution through a small plug of glass wool to remove any particulate
matter.

1H NMR Acquisition:

Spectrometer: 400 MHz or higher.

o Pulse Program: Standard one-pulse sequence.
o Temperature: 298 K.

e Spectral Width: 12-15 ppm.

e Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

e Number of Scans: 16-64.

o Referencing: The spectrum is referenced to the residual solvent peak or an internal standard
(e.g., TMS at 0.00 ppm).

13C NMR Acquisition:
e Spectrometer: 100 MHz or higher.

e Pulse Program: Standard proton-decoupled pulse sequence.
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e Temperature: 298 K.

e Spectral Width: 200-220 ppm.

e Acquisition Time: 1-2 seconds.

o Relaxation Delay: 2-5 seconds.

e Number of Scans: 1024 or more, depending on sample concentration.

o Referencing: The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium
bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using
a hydraulic press.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
e Range: 4000-400 cm™~1.

» Resolution: 4 cm™2.

e Number of Scans: 16-32.

e A background spectrum of the empty sample compartment (or the KBr pellet) should be
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:
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e The sample can be introduced via direct infusion, or after separation using Gas
Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method will
depend on the sample's volatility and thermal stability.

lonization:
» Electron lonization (El): Suitable for volatile and thermally stable compounds.

o Electrospray lonization (ESI): A softer ionization technique suitable for less volatile or
thermally labile molecules.

Mass Analysis:

e The ionized fragments are separated based on their mass-to-charge ratio (m/z) using a
mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Detection:

e The detector records the abundance of each ion, generating a mass spectrum that shows
the relative intensity of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel or synthesized compound like 6-bromoquinolin-3-ol.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 6-

Bromoquinolin-3-ol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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